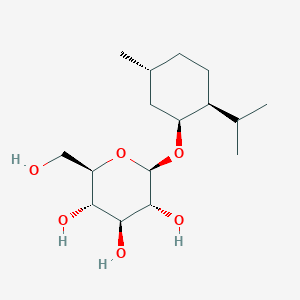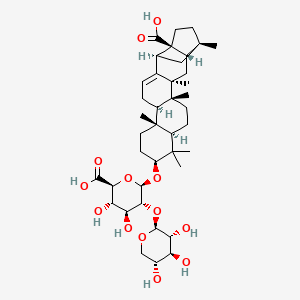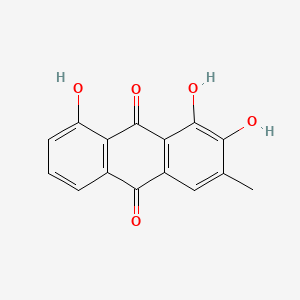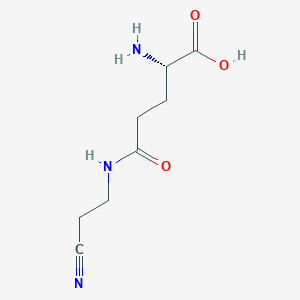
gamma-Glutamyl-beta-aminopropiononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Glutamyl-beta-aminopropiononitrile belongs to the class of organic compounds known as glutamine and derivatives. Glutamine and derivatives are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Gamma-Glutamyl-beta-aminopropiononitrile is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Gamma-Glutamyl-beta-aminopropiononitrile can be biosynthesized from beta-aminopropionitrile.
Gamma-glutamyl-beta-aminopropiononitrile is a nitrile that is L-glutamine in which one of the hydrogens attached to the amide nitrogen is replaced by a 2-cyanoethyl group. It has a role as a mouse metabolite. It is a non-proteinogenic L-alpha-amino acid, a L-glutamine derivative, an aliphatic nitrile and a secondary carboxamide. It derives from a beta-aminopropionitrile.
Applications De Recherche Scientifique
Enzyme Structure and Mechanism
Gamma-glutamyltranspeptidase (GGT) is a key enzyme in glutathione metabolism. The crystal structure of GGT from Escherichia coli was determined, revealing its role in hydrolyzing gamma-glutamyl bonds in compounds like glutathione and transferring gamma-glutamyl groups to other amino acids and peptides (Okada et al., 2006).
Role in Atherosclerosis and Coronary Heart Disease
GGT is associated with increased risk of coronary heart disease (CHD) and atherosclerosis. Elevated GGT activity correlates with cardio-metabolic risk factors, metabolic syndrome, systemic inflammation, and oxidative stress. Its role in plaque instability suggests direct involvement in atherosclerosis pathophysiology (Ndrepepa et al., 2018).
Vitamin K Dependent Carboxylase
An approach to trapping gamma-glutamyl radical intermediates in vitamin K dependent carboxylase involves using alpha, beta-methyleneglutamic acid. This aims to intercept the gamma-glutamyl free radical, a key step in the enzyme's mechanism (Slama et al., 1990).
Lymphoid Cell Surface Marker
Gamma-glutamyl transpeptidase, located on lymphoid cell surfaces, exhibits the same substrate specificity as epithelial cell enzymes. Its expression levels reflect differentiation in normal and neoplastic cells, making it a potential marker in these areas (Novogrodsky et al., 1976).
Role in Carcinogenesis
GGT plays a role in carcinogenesis due to its high expression in many human tumors and carcinogen-induced tumors in animals. It is involved in detoxification of xenobiotics, suggesting its importance in cancer development and treatment (Hanigan, 1998).
Involvement in Amino Acid Transport
GGT in rat small intestine may be involved in amino acid and dipeptide uptake, with its activity correlating with the rate of intestinal absorption of these compounds (Garvey et al., 1976).
Clinical Applications and Physiological Roles
Serum gamma-glutamyl transferase (GGT) is used as an index of liver dysfunction and marker of alcohol intake. Recent studies have improved our understanding of its role in counteracting oxidative stress and its associations with coronary heart disease, Type 2 diabetes, and stroke (Whitfield, 2001).
Propriétés
Nom du produit |
gamma-Glutamyl-beta-aminopropiononitrile |
|---|---|
Formule moléculaire |
C8H13N3O3 |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(2-cyanoethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H13N3O3/c9-4-1-5-11-7(12)3-2-6(10)8(13)14/h6H,1-3,5,10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |
Clé InChI |
VQPVVWAFTIFKDD-LURJTMIESA-N |
SMILES isomérique |
C(CNC(=O)CC[C@@H](C(=O)O)N)C#N |
SMILES |
C(CNC(=O)CCC(C(=O)O)N)C#N |
SMILES canonique |
C(CNC(=O)CCC(C(=O)O)N)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



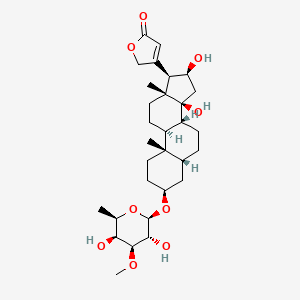

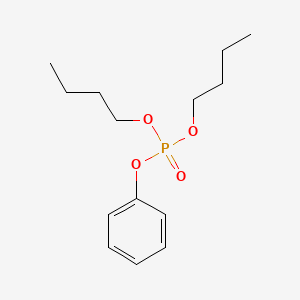

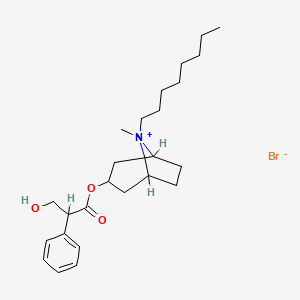

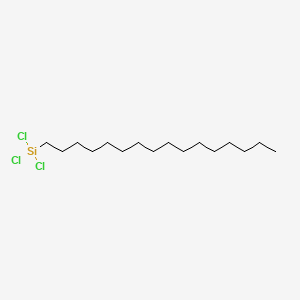
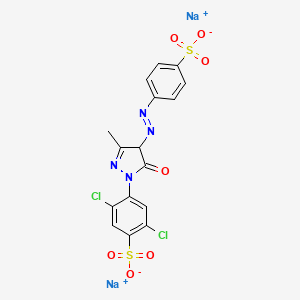
![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
